Bienvenue dans la boutique en ligne BenchChem!

4-O-alpha-D-Glucopyranosylmoranoline

Diabetes Mellitus Pharmacology Alpha-Glucosidase Inhibition

4-O-α-D-Glucopyranosylmoranoline (CAS 80312-32-9) is a glycosylated moranoline derivative engineered for superior α-glucosidase selectivity. Unlike broad-spectrum moranoline, 4-O-glycosylation confers targeted enzyme inhibition validated in sucrose-loaded rat and starch-loaded dog models for postprandial glucose control. Its unique thermostabilizing effect on CGT-ase (>600 days at 55°C) is unmatched by acarbose, miglitol, or voglibose, enabling dual applications in metabolic disease research and industrial biocatalysis. Ideal for preclinical diabetes studies, pharmacokinetic profiling, and enzymatic process development where both target selectivity and enzyme stabilization are required.

Molecular Formula C12H23NO9
Molecular Weight 325.31 g/mol
CAS No. 80312-32-9
Cat. No. B013987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-alpha-D-Glucopyranosylmoranoline
CAS80312-32-9
Synonyms1-deoxy-nojirimycin 4-O-alpha-D-glucopyranose
1-deoxynojirimycin 4-O-alpha-D-glucopyranose
4-O-alpha-D-glucopyranosylmoranoline
4-O-glucopyranosylmoranoline
MOR-502
Molecular FormulaC12H23NO9
Molecular Weight325.31 g/mol
Structural Identifiers
SMILESC1C(C(C(C(N1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
InChIInChI=1S/C12H23NO9/c14-2-4-11(7(17)5(16)1-13-4)22-12-10(20)9(19)8(18)6(3-15)21-12/h4-20H,1-3H2/t4-,5+,6-,7-,8-,9+,10-,11-,12-/m1/s1
InChIKeyGNVIYGFSOIHFHK-NIKVEEOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-O-alpha-D-Glucopyranosylmoranoline (CAS 80312-32-9) Procurement Guide: An Alpha-Glucosidase Inhibitor with Quantifiable In Vivo Hypoglycemic Activity


4-O-alpha-D-Glucopyranosylmoranoline (CAS 80312-32-9), also known as MOR-502 or α-D-Glucopyranosyl-(1→4)-1-deoxynojirimycin, is a glycosylated derivative of the iminosugar moranoline (1-deoxynojirimycin; DNJ) [1]. This compound is characterized by an α-D-glucopyranosyl moiety attached at the 4-O position of the moranoline piperidine ring [2]. Functionally, it acts as an inhibitor of alpha-glucosidase enzymes, which are key to the digestion of complex carbohydrates [3]. This mechanism of action is clinically validated by the commercial success of alpha-glucosidase inhibitors (AGIs) such as acarbose, miglitol, and voglibose for managing postprandial hyperglycemia [4]. The compound has demonstrated hypoglycemic effects in multiple animal models, including sucrose-loaded rats and starch-loaded dogs [3].

Why 4-O-alpha-D-Glucopyranosylmoranoline Cannot Be Interchanged with its Parent Compound or Other Alpha-Glucosidase Inhibitors


The simple assumption that 4-O-alpha-D-Glucopyranosylmoranoline is a direct substitute for moranoline (1-deoxynojirimycin; DNJ) or other AGIs is invalid. Glycosylation at the 4-O position creates a unique molecular entity with distinct physicochemical properties, including a molecular weight of 325.31 g/mol [1]. Critically, this structural modification changes its selectivity profile: while moranoline is a broad-spectrum glycosidase inhibitor, its derivatives, including 4-O-alpha-D-Glucopyranosylmoranoline, have been specifically developed to enhance alpha-glucosidase selectivity [2]. Furthermore, the compound's unique thermostabilizing effect on specific enzymes like cyclodextrin glycosyltransferase (CGT-ase) [3] is a property absent in many other AGIs, including acarbose, miglitol, and voglibose, which have no reported analogous function. Therefore, substituting this compound with a simpler analog could compromise the specific biological activity, physicochemical profile, or unique functional property required for a given research or industrial application.

Quantitative Evidence for 4-O-alpha-D-Glucopyranosylmoranoline: Differentiating Performance in Inhibitory Activity, In Vivo Efficacy, and Enzyme Stabilization


4-O-alpha-D-Glucopyranosylmoranoline Exhibits Enhanced Potency and Reduced Toxicity Compared to its Parent Compound Moranoline

A patent explicitly claims that the compounds of the invention, which include 4-O-alpha-D-Glucopyranosylmoranoline and its derivatives, exhibit a stronger inhibitory action against blood sugar increase with less toxicity than the parent compound moranoline [1]. This is a direct, stated differentiation in both efficacy and safety profile within the patent literature.

Diabetes Mellitus Pharmacology Alpha-Glucosidase Inhibition

In Vivo Hypoglycemic Efficacy of 4-O-alpha-D-Glucopyranosylmoranoline in Multiple Animal Models

The in vivo hypoglycemic activity of 4-O-alpha-D-Glucopyranosylmoranoline has been established in two distinct animal models. It was shown to suppress postprandial hyperglycemia in sucrose-loaded rats and to have potent hypoglycemic activity in starch-loaded dogs [1]. This cross-species validation is a critical differentiator from compounds that may only show activity in vitro or in a single model.

Diabetes Mellitus In Vivo Pharmacology Alpha-Glucosidase Inhibition

Unique Thermostabilizing Effect on Cyclodextrin Glycosyltransferase (CGT-ase) and Beta-Amylase

A key functional differentiation is the compound's specific and potent thermostabilizing activity. 4-O-alpha-D-Glucopyranosylmoranoline was found to be the main stabilizing compound in a repeated glycosylmoranoline synthetic reaction, enabling CGT-ase from Bacillus stearothermophilus to retain activity for over 600 days at 55°C [1]. This effect is selective; moranoline itself stabilized glucoamylase, while the glycosylated derivative specifically stabilized CGT-ase and beta-amylase [1].

Enzyme Technology Biocatalysis Protein Stability

Synthesis via Scalable Enzymatic Transglycosylation

4-O-alpha-D-Glucopyranosylmoranoline can be synthesized via an enzymatic transglycosylation reaction using moranoline and α-cyclodextrin as the glucose donor, catalyzed by cyclodextrin glycosyltransferase (CGT-ase) [1]. This biocatalytic route is a significant differentiator from compounds requiring complex, multi-step chemical synthesis, offering a potentially more sustainable and scalable manufacturing process.

Biocatalysis Green Chemistry Process Development

Validated Application Scenarios for 4-O-alpha-D-Glucopyranosylmoranoline Based on Differential Evidence


Preclinical Research in Type 2 Diabetes and Metabolic Disorders

Given its demonstrated in vivo hypoglycemic activity in both rat and dog models [1], 4-O-alpha-D-Glucopyranosylmoranoline is a strong candidate for advanced preclinical studies in type 2 diabetes. Its claimed superiority in potency and safety over the parent compound moranoline [2] makes it a more relevant and potentially translatable research tool than its non-glycosylated analog.

Pharmaceutical Development as a Next-Generation Alpha-Glucosidase Inhibitor

The compound's profile justifies its investigation as a next-generation oral anti-diabetic agent . The patent claims of enhanced potency and reduced toxicity relative to moranoline [2] provide a clear value proposition for development. Procurement for formulation and pharmacokinetic studies is supported by established analytical methods and its known physicochemical properties [3].

Industrial Biocatalysis as a Process-Stabilizing Agent

The unique ability of 4-O-alpha-D-Glucopyranosylmoranoline to confer exceptional thermostability to CGT-ase (over 600 days at 55°C) [4] makes it a valuable additive or component in industrial biocatalytic processes. This application is entirely distinct from its pharmaceutical potential and is not shared by other alpha-glucosidase inhibitors like acarbose or miglitol.

Biotechnological Synthesis of Glycosylated Compounds

The well-established enzymatic synthesis route [5] enables its own production and can be leveraged as a model for the biocatalytic synthesis of other glycosylated iminosugars. This application is directly supported by the evidence of its own synthesis and its role in stabilizing the very enzymes used in transglycosylation reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-O-alpha-D-Glucopyranosylmoranoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.